molecular formula C15H13N5O3 B2717699 2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide CAS No. 2034604-87-8

2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide

Cat. No.: B2717699
CAS No.: 2034604-87-8
M. Wt: 311.301
InChI Key: AVDWJUGJSNAZDZ-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide is a complex organic compound that features a unique combination of pyrazine, pyrazole, and pyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide typically involves multicomponent reactions (MCRs). These reactions are advantageous as they allow for the construction of complex molecules in a single step, reducing the need for multiple purification processes and minimizing waste . Common reagents used in these reactions include N,N’-dichlorobis(2,4,6-trichlorophenyl)urea and N-sulfonic acid based on polymer support as a solid acid catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of MCRs can be scaled up for industrial applications. The use of solid acid catalysts and environmentally friendly solvents can facilitate the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide apart is its combination of pyrazine, pyrazole, and pyran moieties, which confer unique chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in similar compounds.

Properties

IUPAC Name

6-oxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c21-14-2-1-11(10-23-14)15(22)18-6-8-20-7-3-12(19-20)13-9-16-4-5-17-13/h1-5,7,9-10H,6,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDWJUGJSNAZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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